![molecular formula C19H23ClN4OS B1234482 3-(4-Chlorophenyl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B1234482.png)
3-(4-Chlorophenyl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
It is known to inhibit cancer cell growth and alter the lifespan of eukaryotic organisms . Now, let’s explore its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Chemical Reactions Analysis
WAY-331527 may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. The major products formed from these reactions would depend on the specific reaction pathways.
Scientific Research Applications
WAY-331527 has found applications in several scientific domains:
Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigations into its effects on cellular processes, gene expression, or protein interactions.
Medicine: Studies on its pharmacological properties, potential therapeutic uses, and safety profiles.
Industry: Possible applications in drug development, agrochemicals, or materials science.
Mechanism of Action
The precise mechanism by which WAY-331527 exerts its effects remains undisclosed. researchers likely investigate its molecular targets and associated pathways. Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
WAY-331527’s uniqueness lies in its specific chemical structure and biological activity. Unfortunately, I don’t have information on directly similar compounds. researchers often compare it to related molecules to understand its distinct features.
Properties
Molecular Formula |
C19H23ClN4OS |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H23ClN4OS/c1-4-24(5-2)11-10-21-18(25)16-12-15-17(22-23(3)19(15)26-16)13-6-8-14(20)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3,(H,21,25) |
InChI Key |
WHWPOSROHWRQBH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC2=C(S1)N(N=C2C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC2=C(S1)N(N=C2C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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